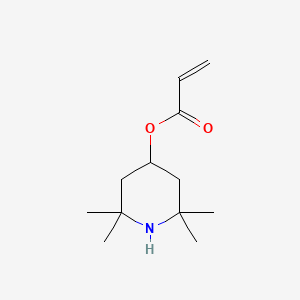

2,2,6,6-Tetramethyl-4-piperidyl acrylate

Übersicht

Beschreibung

“2,2,6,6-Tetramethyl-4-piperidyl acrylate” is a chemical compound that is used as a cholesterol-lowering agent . It is also known as “2,2,6,6-Tetramethyl-4-piperidyl Methacrylate” and "Methacrylic Acid 2,2,6,6-Tetramethyl-4-piperidyl Ester" .

Synthesis Analysis

The synthesis of “2,2,6,6-Tetramethyl-4-piperidyl acrylate” involves the use of the dynamic cross-linker bis (2,2,6,6-tetramethylpiperidin-1-yl) disulfide methacrylate (BiTEMPS methacrylate) in the free radical polymerization . The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield .Molecular Structure Analysis

The molecular formula of “2,2,6,6-Tetramethyl-4-piperidyl acrylate” is C13H23NO2 . The molecular weight is 225.33 .Chemical Reactions Analysis

The chemical reactions of “2,2,6,6-Tetramethyl-4-piperidyl acrylate” involve the use of dynamic covalent bonds, which allow it to undergo reversible or exchange reactions . This makes it reprocessable, offering a sustainable alternative to thermosets .Physical And Chemical Properties Analysis

“2,2,6,6-Tetramethyl-4-piperidyl acrylate” is a solid at 20 degrees Celsius . It has a melting point of 59.0 to 63.0 degrees Celsius . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Photostabilization of Polymers

2,2,6,6-Tetramethyl-4-piperidyl acrylate is used in enhancing the photo-oxidation stability of polymers like polypropylene. Copolymers containing this compound have been shown to exhibit higher efficiency and lower extractability, which significantly improves the durability of the material under exposure to light (Chmela, Hrdlovič, & Maňásek, 1985).

Biocidal Coatings

Research has demonstrated the effectiveness of 2,2,6,6-Tetramethyl-4-piperidyl acrylate in creating N-halamine biocidal coatings. These coatings, applied through a layer-by-layer assembly technique on cotton fabric, show significant biocidal activities against bacteria such as Staphylococcus aureus and Escherichia coli (Cerkez et al., 2011).

Synthesis of Nitroxide Moieties

This compound is utilized in synthesizing nitroxide moieties, which are crucial in various chemical reactions. For instance, cinnamic acid derivatives bearing a nitroxyl moiety were synthesized using a Mizoroki–Heck cross-coupling reaction, showcasing the compound's versatility in organic synthesis (Zakrzewski & Huras, 2015).

Polymer Modification and Stabilization

The modification of polymers using 2,2,6,6-Tetramethyl-4-piperidyl acrylate leads to enhanced properties like thermal stability and hydrophobicity. This has been demonstrated in the synthesis of free-radical-catching fluorine–silicone acrylic resins, improving the overall performance and durability of the coatings (Lei et al., 2018).

Dyeability of Polypropylene

This compound is instrumental in improving the dyeability of polypropylene. By synthesizing specific copolymers containing 2,2,6,6-Tetramethyl-4-piperidyl acrylate, the affinity of polypropylene fibers for acid dyestuffs is significantly enhanced, opening up new possibilities for textile applications (Maňásek et al., 1989).

Controlled/Living Free Radical Polymerization

The compound plays a crucial role in controlled/living free radical polymerization processes. This is evident in the synthesis of AB2 miktoarm star-shaped copolymers, where it serves as a stable nitroxyl radical, facilitating the polymerization of various monomers (Shi et al., 2007).

Wirkmechanismus

The mechanism of action of “2,2,6,6-Tetramethyl-4-piperidyl acrylate” involves the dynamic chemistry in the network . The viscous flow activation energy from creep and the stress relaxation activation energy were very similar to the bond dissociation energy of disulfide bonds in BiTEMPS, indicating that the creep and stress relaxation mechanisms are both dominated by the dynamic chemistry in the network .

Safety and Hazards

Zukünftige Richtungen

The future directions for “2,2,6,6-Tetramethyl-4-piperidyl acrylate” involve its use in the synthesis of covalent adaptable networks (CANs) with excellent elevated-temperature creep resistance . The BiTEMPS chemistry offers a simple method to synthesize CANs with excellent elevated-temperature creep resistance while achieving full recovery of cross-link density after recycling .

Eigenschaften

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-6-10(14)15-9-7-11(2,3)13-12(4,5)8-9/h6,9,13H,1,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFCQVRLKYIQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC(=O)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247689 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethyl-4-piperidyl acrylate | |

CAS RN |

26275-87-6 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26275-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

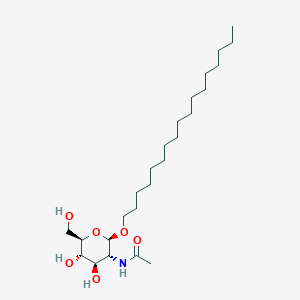

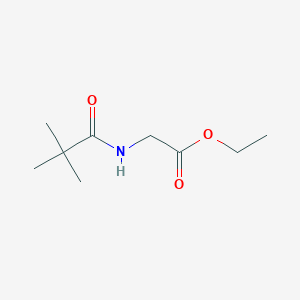

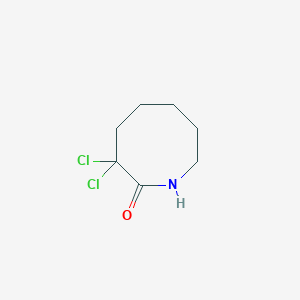

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-N-[3-(1H-imidazol-1-yl)propyl]benzene-1,2-diamine](/img/structure/B3255990.png)